molecular formula C7H8N2O2 B1198129 2,5-Diaminobenzoic acid CAS No. 610-74-2

2,5-Diaminobenzoic acid

Cat. No.: B1198129
CAS No.: 610-74-2
M. Wt: 152.15 g/mol
InChI Key: UONVFNLDGRWLKF-UHFFFAOYSA-N
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Description

2,5-Diaminobenzoic acid is an organic compound with the chemical formula C7H8N2O2. It is a white crystalline solid that is soluble in hot water, alcohol, and acids, but insoluble in non-polar solvents. This compound is known for its applications in the synthesis of organic dyes, photoreactive materials, and biological stains .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diaminobenzoic acid is commonly synthesized through the reduction of 2,5-dinitrobenzoic acid. The reduction can be achieved using various reducing agents such as sodium sulfite or ammonium sulfite under acidic conditions . The reaction typically involves heating the mixture to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the reduction of 2,5-dinitrobenzoic acid is often carried out using catalytic hydrogenation. This method employs a hydrogenation catalyst, such as palladium on carbon, to reduce the nitro groups to amino groups. The reaction is conducted under hydrogen gas at elevated temperatures and pressures to ensure complete reduction .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Diaminobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-diaminobenzoic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their structure and function. The compound’s amino groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: 2,5-Diaminobenzoic acid is unique due to its specific arrangement of amino groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions and reactivity patterns that are not observed in its isomers .

Properties

IUPAC Name

2,5-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONVFNLDGRWLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060592
Record name Benzoic acid, 2,5-diamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-74-2
Record name 2,5-Diaminobenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=610-74-2
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Record name 2,5-Diaminobenzoic acid
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Record name Benzoic acid, 2,5-diamino-
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Record name Benzoic acid, 2,5-diamino-
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Record name 2,5-Diaminobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 2,5-Diaminobenzoic acid and how does it exert its effects?

A1: Research suggests that this compound derivatives can exhibit varying effects on prostaglandin biosynthesis. Some derivatives, particularly those with specific modifications at the 2-amino group, have been found to stimulate prostaglandin biosynthesis []. While the exact mechanism of action remains unclear, these derivatives might interact with enzymes involved in the prostaglandin synthesis pathway. Interestingly, replacing the 2-amino group with oxygen or sulfur seems to inhibit prostaglandin biosynthesis and increase central nervous system (CNS) activity []. This suggests a structure-activity relationship where the 2-amino group plays a crucial role in modulating both prostaglandin biosynthesis and CNS effects.

Q2: How can this compound be utilized in material science applications?

A2: this compound serves as a valuable building block in the synthesis of covalent organic polymers (COPs) []. For instance, it can be reacted with 2,4,6-triformylphloroglucinol to create a porous, carboxylic acid-functionalized COP (TpPa-COOH) []. This material demonstrates a high affinity for saxitoxin (STX), a potent neurotoxin found in marine and freshwater environments []. The carboxylic acid groups on TpPa-COOH play a crucial role in STX adsorption, surpassing the performance of a similar COP lacking these functional groups (TpPa-CH3) []. This highlights the importance of structure-function relationships in material design, where specific chemical modifications can significantly enhance material properties and performance.

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